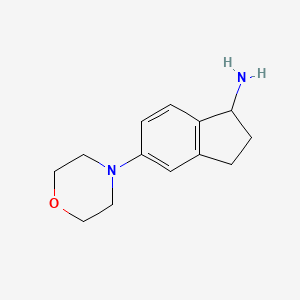

5-Morpholin-4-yl-indan-1-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFSGJFHTPMENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Morpholin 4 Yl Indan 1 Ylamine and Analogues

Strategic Retrosynthesis of the Indan-1-ylamine Core with Morpholine (B109124) Substitution

A retrosynthetic analysis of 5-Morpholin-4-yl-indan-1-ylamine reveals several key disconnections. The primary amine at the 1-position can be envisioned as being installed late in the synthesis, potentially via the reduction of an oxime, azide, or through reductive amination of a corresponding indanone. youtube.com The morpholine ring, attached to the 5-position of the indane scaffold, can be introduced through nucleophilic aromatic substitution (SNAr) on an appropriately activated indane precursor, or via a transition metal-catalyzed cross-coupling reaction.

The core indane structure itself can be disconnected through a bond cleavage in the five-membered ring, leading back to a substituted styrene (B11656) or a related acyclic precursor. This strategic approach allows for the modular construction of the target molecule, enabling the synthesis of a diverse range of analogs through the variation of the building blocks.

Established Synthetic Routes for Morpholine-Functionalized Indane Derivatives

The construction of the morpholine-functionalized indane scaffold can be achieved through a variety of established synthetic routes, which can be broadly categorized into methods for forming the indane moiety and methods for introducing the necessary functional groups.

Cyclization Reactions for Indane Moiety Formation

The formation of the indane ring is a critical step in the synthesis. Several cyclization strategies have been reported for the synthesis of indane and its derivatives. Friedel-Crafts acylation followed by reduction and subsequent intramolecular cyclization is a classic approach. More advanced methods include transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular Heck reactions or rhodium-catalyzed C-H activation/cyclization cascades. nih.gov Radical cyclizations of appropriately substituted precursors can also be employed to construct the indane core. beilstein-journals.orgmdpi.com For instance, atom-transfer radical cyclization (ATRC) reactions can initiate the formation of the five-membered ring. mdpi.com

| Cyclization Method | Description | Key Reagents/Catalysts |

| Friedel-Crafts Cyclization | Intramolecular acylation of a phenyl-substituted acyl chloride or anhydride (B1165640). | Lewis acids (e.g., AlCl₃) |

| Palladium-Catalyzed Heck Reaction | Intramolecular cyclization of an alkenyl halide. | Palladium catalysts (e.g., Pd(OAc)₂) |

| Radical Cyclization | Cyclization of a radical precursor, often an N-substituted haloaniline derivative. | Radical initiators (e.g., AIBN), tin hydrides |

Introduction of the Morpholine Ring and Amine Group

The introduction of the morpholine and amine functionalities can be achieved at various stages of the synthesis. The morpholine ring is often introduced via nucleophilic substitution of a leaving group (e.g., a halogen or a triflate) on the aromatic ring of the indane precursor. researchgate.net Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be a powerful tool for this transformation. researchgate.net

The primary amine at the 1-position is typically introduced from a ketone precursor (an indanone). This can be achieved through several methods:

Reductive amination: Reaction of the indanone with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride. youtube.com

Oxime formation and reduction: Conversion of the indanone to an oxime, followed by reduction using agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Gabriel synthesis: A method for forming primary amines from primary alkyl halides, which could be adapted for an indane precursor. youtube.com

| Functionalization | Method | Key Reagents |

| Morpholine Introduction | Nucleophilic Aromatic Substitution | Morpholine, a base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, morpholine, base | |

| Amine Introduction | Reductive Amination | Ammonia/protected amine, NaBH₃CN |

| Oxime Reduction | Hydroxylamine, then LiAlH₄ or H₂/Pd |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds. organic-chemistry.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to rapidly assemble highly substituted indane or related heterocyclic systems. rsc.orgnih.gov For example, a multi-component reaction could potentially be designed to bring together precursors for the aromatic ring, the five-membered ring, and the morpholine substituent in a single pot, significantly streamlining the synthetic process. youtube.com

Advanced Chemical Transformations and Functionalization for Structural Diversification

To generate a library of analogs based on the this compound scaffold, advanced and selective chemical transformations are essential.

Regioselective and Stereoselective Synthesis Approaches

Controlling the regiochemistry of substitution on the aromatic ring is crucial for the synthesis of the desired 5-morpholino isomer. The directing effects of existing substituents on the aromatic ring play a key role in electrophilic aromatic substitution reactions. For transition metal-catalyzed cross-coupling reactions, the position of the leaving group dictates the site of morpholine installation.

The stereochemistry at the 1-position of the indane ring is another critical aspect. Enantioselective synthesis of the 1-amino group can be achieved through several methods:

Asymmetric reduction: The use of chiral reducing agents or catalysts for the reduction of the corresponding indanone or oxime can provide one enantiomer in excess.

Chiral resolution: Separation of a racemic mixture of the amine using a chiral resolving agent. youtube.com

Asymmetric catalysis: The use of chiral catalysts in reactions that form the stereocenter, such as asymmetric transfer hydrogenation of an imine. nih.gov

Highly regio- and stereoselective methods for the synthesis of indene (B144670) derivatives, which can be precursors to indanes, have been developed, often employing electrophilic cyclization or palladium-catalyzed processes. acs.orgnih.govbeilstein-journals.org These advanced methods provide access to a wide range of structurally diverse and stereochemically defined indane derivatives. acs.orgacs.org

| Transformation | Approach | Example |

| Regiocontrol | Directed Ortho-Metalation | Lithiation directed by a functional group. |

| Cross-Coupling | Suzuki or Buchwald-Hartwig coupling at a specific position. | |

| Stereocontrol | Asymmetric Reduction | Use of a chiral borane (B79455) reagent. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide the reaction. |

Derivatization at the Amine and Indane Scaffolds

The functionalization of the this compound structure can be systematically approached by modifying two key areas: the primary amine at the 1-position and the indane ring system itself. These modifications are essential for structure-activity relationship (SAR) studies.

The primary amine of the indanamine core is a versatile handle for a wide range of chemical transformations. Standard derivatization techniques can be employed to convert the polar amine into other functional groups, which can alter the molecule's physicochemical properties. Common derivatization reactions include acylation, alkylation, and silylation.

For instance, acylation can be achieved using various reagents to introduce acyl groups. A study on the analysis of aminoindanes utilized reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF) for derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov These methods successfully convert the primary amine into trifluoroacetyl, heptafluorobutyryl, and ethoxycarbonyl derivatives, respectively. nih.gov Such derivatization not only aids in analytical characterization but also represents a viable synthetic route to N-acylated analogues. nih.govresearchgate.net

Silylation is another common technique, where an active hydrogen on the amine group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com The resulting silylated amines often exhibit increased volatility and stability, which is advantageous for certain analytical methods but also represents a synthetic modification. sigmaaldrich.com

The table below summarizes common derivatizing agents used for aminoindanes, which are applicable to the amine scaffold of this compound.

| Derivatizing Agent | Abbreviation | Functional Group Introduced | Derivative Class |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl | Amide |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl | Amide |

| Ethyl Chloroformate | ECF | Ethoxycarbonyl | Carbamate |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl | Silylamine |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl | Silylamine |

This table illustrates common derivatization agents and the functional groups they introduce onto a primary amine scaffold, based on literature for aminoindane analysis. nih.govsigmaaldrich.com

Modification of the indane scaffold itself offers another avenue for creating analogues. This can involve substitution on the aromatic portion of the indane ring or at the saturated cyclopentane (B165970) ring. For a molecule like this compound, further substitution on the benzene (B151609) ring would lead to complex analogues. Electrophilic aromatic substitution reactions could potentially introduce functional groups at the positions ortho or meta to the existing morpholine substituent, depending on directing effects and reaction conditions.

Functionalization can also occur at the C-2 position of the indane ring. For example, the synthesis of substituted indanones, which are precursors to indanamines, allows for the introduction of various groups onto the cyclopentane part of the scaffold. rsc.org

Catalyst-Mediated Synthesis of Complex Analogues

Transition-metal catalysis provides powerful and efficient tools for constructing complex molecular architectures from simpler precursors. Catalytic methods are particularly valuable for C-C and C-N bond formation, enabling the synthesis of a wide array of this compound analogues that would be difficult to access through classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern synthetic chemistry for forming C-N bonds. This methodology is highly relevant for the synthesis of the target molecule itself, for example, by coupling a morpholine nucleophile with a halo-indan precursor. mit.eduresearchgate.net A general approach could involve the reaction of a 5-bromo-indan-1-amine derivative with morpholine in the presence of a palladium catalyst and a suitable ligand. mit.edu

Recent advances have focused on developing highly active and selective catalyst systems. For instance, the use of specialized phosphine (B1218219) ligands, such as KPhos, allows for the amination of aryl halides with aqueous ammonia, highlighting the power of ligand development in overcoming synthetic challenges like catalyst stability and competing side reactions. organic-chemistry.orgnih.govnih.gov These principles can be extended to the coupling of various amines with a functionalized indane core, or conversely, coupling a functionalized amine with a halo-indane, to generate a diverse library of analogues.

Rhodium catalysts are effective for various transformations, including asymmetric C-C bond formation and C-H activation/annulation cascades. acs.orgnih.govmdpi.com For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives can produce chiral 2-arylindanes with high enantioselectivity. acs.orgnih.gov This method allows for the introduction of aryl groups at the C-2 position of the indane scaffold, creating more complex and sterically defined analogues. The mechanism often involves the generation of an arylrhodium species, insertion of the indene double bond, and a subsequent 1,4-Rh shift before protonation. acs.org

Furthermore, Rh(III)-catalyzed C-H activation and annulation strategies are used to construct heterocyclic systems. mdpi.comrsc.org While often applied to synthesizing different ring systems, the principles of directed C-H functionalization could be adapted to modify the indane scaffold, for example, by functionalizing the aromatic C-H bonds.

Other transition metals also offer unique catalytic activities. Gold(I) catalysts have been shown to facilitate the synthesis of functionalized indene derivatives through cascade C-H functionalization and cyclization reactions. rsc.orgresearchgate.net These methods can build the indene core with specific functionalities already in place.

Cobalt(III) catalysts have been developed for C-H bond functionalization and addition to aldehydes, followed by cyclization to form various heterocycles. nih.gov The application of such C-H activation strategies could provide novel routes for the functionalization of the indane ring system in the synthesis of complex analogues.

The table below provides an overview of catalyst-mediated reactions applicable to the synthesis of complex indane analogues.

| Catalyst System | Reaction Type | Application to Indane Scaffold | Reference |

| Palladium(0) with Phosphine Ligands | Buchwald-Hartwig Amination | Introduction of amine (e.g., morpholine) or N-aryl groups. | mit.eduorganic-chemistry.org |

| Rhodium(I) with Chiral Ligands | Asymmetric Arylation | Enantioselective introduction of aryl groups at C-2. | acs.orgnih.gov |

| Gold(I) | C-H Functionalization / Cyclization | Construction of functionalized indene precursors. | rsc.org |

| Cobalt(III) | C-H Functionalization / Addition | Convergent synthesis of substituted heterocycles. | nih.gov |

This table summarizes key catalyst-mediated reactions that can be employed to synthesize complex analogues based on an indane scaffold.

Advanced Molecular and Electronic Structure Elucidation

Spectroscopic Analysis for Fine Structural Characterization

Spectroscopic techniques are instrumental in defining the local chemical environments and conformational preferences of molecules in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

High-resolution NMR spectroscopy allows for the precise determination of atomic connectivity and spatial arrangements. For 5-Morpholin-4-yl-indan-1-ylamine, the ¹H and ¹³C NMR spectra would be a composite of signals from the indan-1-ylamine and the N-aryl morpholine (B109124) fragments.

Expected ¹H and ¹³C NMR Chemical Shifts:

By analyzing data from 1-aminoindan (B1206342) and N-phenylmorpholine, a predictive assignment for the chemical shifts of this compound can be formulated. The morpholine protons typically appear as two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. In N-substituted morpholines, the protons alpha to the nitrogen are generally found in the range of 3.0-3.4 ppm, while those alpha to the oxygen are observed around 3.8-4.0 ppm.

The indan (B1671822) moiety presents a more complex set of signals. The benzylic proton at the C1 position would appear as a characteristic multiplet, with its chemical shift influenced by the electronic effects of the morpholine group at the 5-position. The methylene protons at C2 and C3 would exhibit diastereotopic splitting, appearing as distinct multiplets. The aromatic protons would show a pattern indicative of a 1,2,4-trisubstituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H1 (CH-NH₂) | ~4.2 - 4.5 | Multiplet | Benzylic proton, deshielded by the amine group. |

| H2 (CH₂) | ~1.8 - 2.2 and ~2.4 - 2.8 | Multiplets | Diastereotopic protons of the five-membered ring. |

| H3 (CH₂) | ~2.8 - 3.2 | Multiplet | Benzylic protons adjacent to the aromatic ring. |

| Aromatic H | ~6.8 - 7.3 | Multiplets | Signals corresponding to a 1,2,4-trisubstituted pattern. |

| Morpholine H (N-CH₂) | ~3.1 - 3.3 | Multiplet | Methylene protons adjacent to the nitrogen atom. |

| Morpholine H (O-CH₂) | ~3.8 - 3.9 | Multiplet | Methylene protons adjacent to the oxygen atom. |

| NH₂ | Broad singlet | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C1 (CH-NH₂) | ~58 - 62 | Aliphatic carbon bearing the amine group. |

| C2 (CH₂) | ~30 - 35 | Aliphatic carbon in the five-membered ring. |

| C3 (CH₂) | ~35 - 40 | Benzylic carbon adjacent to the aromatic ring. |

| Aromatic C (C-H) | ~115 - 130 | Aromatic carbons with attached protons. |

| Aromatic C (C-N/C-C) | ~135 - 150 | Quaternary aromatic carbons. |

| Morpholine C (N-CH₂) | ~48 - 52 | Methylene carbons adjacent to the nitrogen atom. |

| Morpholine C (O-CH₂) | ~66 - 68 | Methylene carbons adjacent to the oxygen atom. |

Note: These are estimated values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

Vibrational spectroscopy provides information on the bonding and functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, typically as two distinct bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 2850-3100 cm⁻¹. The C-N stretching of the aromatic amine and the aliphatic amine would fall in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. The prominent C-O-C stretching of the morpholine ring would be expected around 1115 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the benzene ring would give rise to strong Raman signals. The C-C stretching vibrations of the indan skeleton and the morpholine ring would also be observable.

Single-Crystal X-ray Diffraction Analysis of this compound Analogues

While a crystal structure for this compound is not publicly documented, analysis of closely related structures, such as N-phenylmorpholine, provides significant insight into the likely solid-state conformation and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Packing

The crystal structure of an analogue like N-phenylmorpholine reveals that the morpholine ring typically adopts a chair conformation, which is its most stable form. The phenyl group is generally found in an equatorial position relative to the morpholine ring, which minimizes steric hindrance. In the case of this compound, the indan moiety would be attached to the nitrogen of the morpholine ring. The five-membered ring of the indan system is nearly planar but can adopt a slight envelope or twist conformation.

Elucidation of Intermolecular Interactions in Crystalline Architectures

In the solid state, the crystal packing is governed by a network of intermolecular interactions. For this compound, the primary amine group is a key player in forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. These hydrogen bonds would likely link molecules into chains or more complex three-dimensional networks.

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational flexibility of this compound is primarily associated with the puckering of the five-membered ring of the indan system and the orientation of the amine group.

Studies on related 2-aminoindans have shown that the cyclopentene (B43876) ring can exist in two main puckered conformations, leading to either an axial or equatorial orientation of the amino group. The relative stability of these conformers is influenced by the substitution pattern on the aromatic ring. For this compound, it is expected that a dynamic equilibrium between these conformers exists in both the gas and solution phases. The morpholine ring itself is expected to remain predominantly in its low-energy chair conformation. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Computational Chemistry and in Silico Modeling

Quantum Mechanical Studies of Electronic Properties and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. For a compound like 5-Morpholin-4-yl-indan-1-ylamine, these studies can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial in predicting the molecule's reactivity, stability, and potential for engaging in charge-transfer interactions.

For instance, a DFT study on the interaction between CO2 and various amines demonstrated that the CAM-B3LYP and wB97X-D functionals with a triple-ζ basis set are effective for calculating relative energies. rsc.org Such an approach applied to this compound would provide a detailed map of its molecular electrostatic potential (MEP), highlighting regions that are electron-rich (likely the morpholine (B109124) oxygen and the amine nitrogen) and electron-poor, which are key to its intermolecular interactions. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Docking and Ligand-Protein Interaction Prediction for Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, which contains structural motifs common in neurologically active compounds (an aminoindan core), potential targets could include monoamine transporters and receptors. nih.govnih.gov Docking studies can predict the binding affinity and pose of this compound within the active site of such proteins.

For example, docking studies on monoamine oxidase (MAO) inhibitors have successfully estimated their inhibition constants (Ki). nih.gov A similar approach for this compound against MAO-A and MAO-B would involve preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to explore possible binding modes. The results would be scored based on the predicted binding energy, providing a quantitative estimate of the binding affinity. nih.gov

A study on N-acetyl/N-thiocarbamoylpyrazoline derivatives as hMAO inhibitors revealed that bulky aromatic groups at the C5 position were not well-tolerated, while a p-prenyloxyaryl moiety at C3 directed selectivity towards the MAO-B isoform. mdpi.com Such insights for analogous structures can guide the interpretation of docking results for this compound.

| Docking Parameter | Description | Example from Analog Studies |

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | For monoterpene derivatives against nitric oxide synthase, binding energies ranged from -5.2 to -5.75 kcal/mol. saudijournals.com |

| Inhibition Constant (Ki) | Predicted concentration required to inhibit the target enzyme by 50%. | Excellent correlations between calculated and experimental Ki values have been obtained for MAO-B inhibitors. nih.gov |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and π-π stacking. | Docking of amino-oxy-diarylquinolines in HIV-1 RT showed hydrogen bonding with Lys101 and His235, and π-π stacking with Tyr318. nih.gov |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing the exploration of the conformational space of the ligand and the protein-ligand complex over time. nih.govnih.gov For a flexible molecule like this compound, with its rotatable bonds, MD simulations are crucial for understanding its conformational preferences and how it adapts to a binding site.

MD simulations can be used to assess the stability of a docked pose. ajchem-a.com By simulating the protein-ligand complex in a solvent environment, one can observe whether the initial interactions are maintained, and whether the ligand remains stably bound in the active site. ajchem-a.com Conformational analysis of 2-aminoindans has shown that the position of the amine group (axial vs. equatorial) is critical for dopaminergic activity, a feature that MD simulations can explore in detail. nih.gov

Accelerated MD simulations can be particularly useful for observing ligand binding events, which might not be accessible in the timescale of conventional MD. nih.gov These simulations can reveal metastable binding sites and the pathways of ligand entry and exit from the receptor. nih.gov

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govnih.gov A pharmacophore model for a class of compounds similar to this compound could be developed based on a set of known active ligands. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

Such a model can then be used as a 3D query to screen large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. nih.govsimulations-plus.com This is a powerful tool for identifying novel scaffolds or for lead optimization. For instance, pharmacophore models have been successfully used to identify ligands for various drug transporters. nih.gov Given the structural elements of this compound, a pharmacophore model could be developed to screen for compounds targeting monoamine transporters or other relevant CNS targets.

| Pharmacophore Feature | Potential Location on this compound |

| Hydrogen Bond Donor | Primary amine group (-NH2) |

| Hydrogen Bond Acceptor | Oxygen and nitrogen atoms of the morpholine ring |

| Hydrophobic Region | Indan (B1671822) ring system |

| Aromatic Ring | Benzene (B151609) ring of the indan moiety |

Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC50 values for a specific target) is required. nih.govresearchgate.net

Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a model that predicts the activity based on these descriptors. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound.

For example, 3D-QSAR studies on indole (B1671886) analogues as MAO-A inhibitors have yielded models with high predictive capability, identifying key structural features related to their inhibitory activity. niscpr.res.in A similar approach for aminoindan derivatives could provide valuable predictions for the potential activity of this compound.

Analysis of Interaction Energies and Non-Covalent Bonding via DFT

DFT can also be used to precisely calculate the interaction energies between a ligand and a protein, breaking them down into components like electrostatic, van der Waals, and exchange-repulsion energies. This provides a detailed understanding of the nature of the binding forces. The study of non-covalent interactions is crucial for understanding the stability of protein-ligand complexes. researchgate.netmdpi.com

| Type of Interaction | Potential Contribution from this compound |

| Hydrogen Bonding | The primary amine and morpholine oxygen can act as hydrogen bond donors and acceptors, respectively. |

| Hydrophobic Interactions | The indan scaffold can engage in hydrophobic interactions with nonpolar residues. |

| π-π Stacking | The aromatic ring of the indan moiety can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

| Cation-π Interactions | The protonated amine group can interact favorably with the electron-rich π systems of aromatic amino acids. |

Structure Activity Relationship Sar Investigations of 5 Morpholin 4 Yl Indan 1 Ylamine Analogues

Systematic Modification of the Morpholine (B109124) Ring and its Positional Impact on Bioactivity

The morpholine ring of 5-morpholin-4-yl-indan-1-ylamine is a crucial pharmacophoric element that significantly influences its interaction with the dopamine (B1211576) D4 receptor. Research into the modification of this heterocycle has revealed several key aspects of its role in bioactivity.

The oxygen atom within the morpholine ring is a key feature, likely participating in hydrogen bonding interactions within the receptor binding pocket. Its replacement with other heteroatoms or removal often leads to a decrease in affinity. The nitrogen atom of the morpholine is attached to the indane core, and this connection point is critical. Moving the morpholine to other positions on the indane ring generally results in a substantial loss of potency, highlighting the importance of the 5-position for optimal interaction with the receptor.

Studies have also explored the impact of substituents on the morpholine ring itself. Small alkyl groups can be tolerated, but larger, bulky substituents tend to be detrimental to activity. This suggests that the morpholine ring fits into a sterically constrained pocket within the receptor.

Exploration of Substituent Effects on the Indane Core for Modulating Activity Profiles

The indane core of this compound serves as a rigid scaffold that correctly orients the crucial pharmacophoric groups—the morpholine ring and the primary amine—for optimal interaction with the dopamine D4 receptor. The substitution pattern on the aromatic portion of the indane core has been found to be a critical determinant of binding affinity and selectivity.

Generally, substitution at the 4, 6, and 7-positions of the indane ring has been explored. The introduction of small, electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the aromatic ring and influence its interaction with the receptor. For instance, the presence of a fluorine or chlorine atom at the 6-position has been shown in some analogues to enhance affinity. However, large, bulky substituents are generally not well-tolerated, suggesting steric constraints in the binding pocket.

The following table summarizes the effects of various substituents on the indane core on dopamine D4 receptor affinity for a series of analogues.

| Compound | Indane Core Substituent | Dopamine D4 Receptor Affinity (Ki, nM) |

| A1 | None | 25 |

| A2 | 6-Fluoro | 15 |

| A3 | 6-Chloro | 18 |

| A4 | 6-Methyl | 45 |

| A5 | 7-Methoxy | 80 |

Variation of the Amine Group and Linker Regions on Receptor Affinity and Selectivity

The primary amine at the 1-position of the indane core is a critical feature for the high affinity of this compound analogues for the dopamine D4 receptor. This amine group is believed to form a key salt bridge interaction with a conserved aspartate residue (Asp115) in the third transmembrane domain of the D4 receptor. bohrium.com

Modification of this primary amine has profound effects on receptor affinity. Secondary amines, where the nitrogen is substituted with a small alkyl group (e.g., methyl), can sometimes retain a degree of activity, but larger substituents lead to a significant drop in potency. Tertiary amines and amides at this position are generally inactive, underscoring the importance of the hydrogen-bonding capacity of the primary amine.

The spatial orientation of the amine group is also crucial. The one-carbon linker provided by the indane ring between the aromatic core and the amine is optimal. Increasing or decreasing the length of this linker dramatically reduces affinity, indicating a precise positional requirement for the interaction with the receptor.

Chiral Centers and Stereoisomeric Effects on Biological Potency and Efficacy

The 1-aminoindan (B1206342) core of this compound contains a chiral center at the C1 position, meaning the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that stereoisomers can exhibit different biological activities, and this holds true for this class of compounds. nih.gov

Biological evaluation of the individual enantiomers of closely related analogues has consistently shown that one enantiomer is significantly more potent than the other. For dopamine D4 receptor antagonists with this scaffold, the (R)-enantiomer is typically the more active isomer, exhibiting higher affinity for the receptor. The less active (S)-enantiomer can be considered as an impurity that may contribute to off-target effects. nih.gov

The preference for one enantiomer over the other strongly suggests a specific three-dimensional binding mode within the chiral environment of the dopamine D4 receptor. The precise orientation of the amine group, the morpholine moiety, and the indane scaffold is critical for optimal interaction with the amino acid residues in the binding pocket.

Bioisosteric Strategies in the Optimization of this compound Derivatives

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound analogues, bioisosteric modifications have been explored for the morpholine ring.

The morpholine ring is often susceptible to metabolic degradation. Therefore, replacing it with more stable isosteres that retain the key interactions with the receptor is a desirable goal. Common bioisosteres for the morpholine ring include piperidine (B6355638), piperazine, and thiomorpholine. nih.gov

The replacement of the morpholine with a piperidine ring can sometimes maintain or even slightly improve affinity, depending on the substitution pattern. However, this can also impact selectivity against other dopamine receptor subtypes. Thiomorpholine, where the oxygen atom is replaced by a sulfur atom, can also be a viable replacement, potentially altering the electronic and lipophilic properties of the molecule. The table below shows the effect of some bioisosteric replacements of the morpholine ring on dopamine D4 receptor affinity.

| Compound | Morpholine Bioisostere | Dopamine D4 Receptor Affinity (Ki, nM) |

| B1 | Morpholine | 25 |

| B2 | Piperidine | 30 |

| B3 | Thiomorpholine | 42 |

| B4 | N-Methylpiperazine | >1000 |

Relationship between Molecular Flexibility/Rigidity and SAR

The semi-rigid indane scaffold is a key feature of this compound and its analogues. This rigidity helps to pre-organize the pharmacophoric elements in a conformation that is favorable for binding to the dopamine D4 receptor, thereby reducing the entropic penalty upon binding.

While the indane core is rigid, the molecule possesses some degree of flexibility around the bond connecting the morpholine ring to the indane core and the rotatable bonds within the morpholine ring itself. This limited flexibility allows the molecule to adopt the optimal conformation to fit within the binding site.

Introducing more rigid linkers or, conversely, more flexible linkers between the morpholine and indane moieties generally leads to a decrease in activity. This highlights the delicate balance between conformational restriction and the need for some conformational adaptability to achieve high-affinity binding. The inherent rigidity of the indane framework is a cornerstone of the high potency observed in this series of dopamine D4 antagonists.

In Vitro Biological Activity and Mechanistic Pathways

Enzyme Modulation Studies (e.g., Kinase Inhibition, Phosphatase Activation)

There is no available information on the biochemical characterization of interactions between 5-Morpholin-4-yl-indan-1-ylamine and any enzymes, nor are there any public records of its inhibitory or activating potencies (IC50/EC50).

No data available.

No data available.

Receptor Binding and Functional Assays for Specific Molecular Targets (e.g., GPCRs, Ion Channels)

There are no published radioligand binding, displacement studies, or cell-based reporter gene assays for this compound.

No data available.

No data available.

Cellular Signaling Pathway Elucidation in Model Systems

No studies elucidating the cellular signaling pathways affected by this compound in any model systems have been found in the public domain.

Investigation of Antimicrobial and Anti-inflammatory Mechanisms in VitroNo data available.

A comprehensive article on "this compound" that adheres to the requested scientific rigor and detail is contingent on future research dedicated to this specific compound.

Advanced Molecular Interactions and Binding Energetics

Hydrophobic and Van der Waals Contributions to Binding Affinity

The indan (B1671822) core of 5-Morpholin-4-yl-indan-1-ylamine is a lipophilic moiety that would likely engage in hydrophobic interactions with nonpolar residues within the binding site. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the target upon binding. Van der Waals forces, arising from transient fluctuations in electron density, would also contribute to the binding affinity, particularly in areas of close steric complementarity between the ligand and the protein.

Electrostatic Interactions and Salt Bridge Formation

At physiological pH, the primary amine of this compound is expected to be protonated, carrying a positive charge. This cationic center could form strong electrostatic interactions, including salt bridges, with negatively charged amino acid residues such as aspartate or glutamate in the binding pocket. The strength of these interactions is highly dependent on the dielectric constant of the microenvironment within the binding site.

Aromatic Stacking and Cation-π Interactions in Molecular Recognition

The phenyl ring of the indan group can participate in aromatic stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the positively charged amine could engage in cation-π interactions with these same aromatic residues. nih.govrsc.org These interactions, where a cation is stabilized by the electron-rich face of an aromatic ring, can be a significant driver of binding affinity. nih.govrsc.org

Role of Solvation and Desolvation Penalties in Binding Events

The process of a ligand binding to its target involves the removal of the solvation shells from both interacting partners. The energy required to desolvate the ligand and the binding site (the desolvation penalty) must be overcome by the favorable interactions formed in the ligand-target complex. For this compound, the polar morpholine (B109124) and amine groups would be well-solvated in an aqueous environment, and the energetic cost of their desolvation would need to be offset by strong, specific interactions within the binding pocket.

Emerging Research Avenues and Future Directions

Development of Next-Generation Synthetic Strategies for Complex Architectures

The future synthesis of 5-Morpholin-4-yl-indan-1-ylamine derivatives will likely move beyond classical multi-step sequences towards more efficient and innovative methodologies. Modern strategies focus on atom economy, step reduction, and the introduction of chemical diversity with greater precision. nih.gov Next-generation approaches such as C(sp³)–H bond functionalization could allow for direct modification of the indane scaffold, bypassing the need for pre-functionalized starting materials. rsc.org For instance, transition-metal-catalyzed methods, including hydroaminomethylation, can enable the rapid assembly of complex amines from readily available feedstocks. acs.org These advanced techniques facilitate the creation of libraries of analogs with diverse substitution patterns, which is critical for establishing robust structure-activity relationships (SAR). e3s-conferences.org The adoption of green chemistry principles, such as the use of renewable solvents or biocatalysis, is also anticipated to play a larger role in producing these complex molecules sustainably. mdpi.com

| Parameter | Classical Approach (Hypothetical) | Next-Generation Approach (Hypothetical) |

|---|---|---|

| Key Strategy | Linear synthesis with functional group interconversions | Palladium-catalyzed C-H activation/aminoarylation |

| Number of Steps | 8-10 | 4-5 |

| Overall Yield | ~15% | ~45% |

| Key Reagents | Protecting groups, strong acids/bases, stoichiometric reagents | Pd(OAc)₂, specialized ligands, mild oxidants |

| Waste Generation | High | Low to moderate |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of this compound analogs. nih.gov By leveraging existing data on aminoindanes, morpholine-containing drugs, and other bioactive amines, predictive models can be built to forecast key properties. nih.govnih.gov These models can estimate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile, as well as its potential to cross the blood-brain barrier (BBB)—a critical factor for central nervous system (CNS) disorders. mdpi.com Generative AI models can explore vast chemical space to propose entirely novel structures based on the this compound scaffold that are optimized for high affinity to a specific target and possess favorable drug-like properties. mdpi.com This in silico approach significantly reduces the number of compounds that need to be synthesized and tested, accelerating the discovery-to-development timeline. nih.gov

| Analog ID | Modification | Predicted BBB Permeability (LogBB) | Predicted hERG Inhibition (pIC50) | Predicted Target Affinity (Ki, nM) |

|---|---|---|---|---|

| MIA-001 | Parent Compound | -0.15 | 4.8 | 85 |

| MIA-002 | Add 2-fluoro to indan (B1671822) | -0.10 | 4.7 | 42 |

| MIA-003 | Add 7-methyl to indan | -0.05 | 5.1 | 150 |

| MIA-004 | Replace morpholine (B109124) with thiomorpholine | -0.25 | 4.9 | 68 |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases like neurodegenerative disorders or certain cancers often involve multiple biological pathways. mdpi.com The traditional "one drug, one target" paradigm has proven insufficient for these conditions. Polypharmacology, the design of single molecules that can modulate multiple targets, offers a more holistic therapeutic strategy. researchgate.net The this compound scaffold is an ideal candidate for developing such multi-target-directed ligands (MTDLs). Aminoindane derivatives are known to interact with various monoamine transporters (DAT, NET, SERT) and receptors, while the morpholine moiety is a key feature in many kinase inhibitors and other CNS-active agents. nih.govnih.govnih.gov Future research will focus on rationally tuning the structure to achieve a desired activity profile against a specific set of disease-relevant targets, aiming for synergistic efficacy and a reduced potential for drug resistance.

| Target | Target Class | Binding Affinity (Ki, nM) |

|---|---|---|

| Serotonin (B10506) Transporter (SERT) | Monoamine Transporter | 120 |

| Norepinephrine Transporter (NET) | Monoamine Transporter | 450 |

| Dopamine (B1211576) Transporter (DAT) | Monoamine Transporter | 850 |

| α2C-Adrenergic Receptor | GPCR | 95 |

| Sigma-1 Receptor | Chaperone Protein | 210 |

Advancement of High-Content Imaging and Phenotypic Screening Platforms

Phenotypic drug discovery, which identifies active compounds based on their effect on cellular or tissue models, is a powerful approach for first-in-class therapies. High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells simultaneously. mdpi.com This technology is particularly valuable for investigating compounds like this compound, whose precise mechanism of action may not be fully understood. Instead of screening against a single protein, libraries of analogs can be tested on disease-relevant cell models (e.g., patient-derived neurons for neurodegenerative diseases) to measure complex parameters like neurite outgrowth, synaptic density, protein aggregation, or cell viability. HCS can reveal unexpected biological activities and provide deeper insights into a compound's mechanism, guiding its further development.

| Cell Model | Phenotypic Parameter | Biological Relevance |

|---|---|---|

| Human iPSC-derived neurons | Neurite length and branching | Neuronal health and connectivity |

| Human iPSC-derived neurons | Synaptophysin puncta count | Synapse formation and density |

| Glioblastoma cell line | Cell cycle phase distribution | Antiproliferative effects |

| Microglia cell line | NF-κB nuclear translocation | Neuroinflammation |

Rational Design of Chemical Probes for Elucidating Novel Biological Pathways

Identifying the direct molecular targets of a bioactive compound is a fundamental challenge in chemical biology. A promising future direction is the rational design of chemical probes based on the this compound structure. nih.gov A high-quality chemical probe is a small molecule that is potent and selective for its target and can be used to study protein function in complex biological systems. aacrjournals.orgaacrjournals.orgthermofisher.com This involves strategically modifying the parent compound to incorporate a reactive or reporter group (e.g., an alkyne or azide for click chemistry, or a biotin tag) without significantly altering its biological activity. purdue.edu Such probes can then be used in advanced chemoproteomic techniques, like activity-based protein profiling (ABPP), to covalently label and identify their binding partners in native cell lysates or living systems. This approach can validate intended targets and uncover novel, unanticipated off-targets, thereby revealing new biological pathways and potential therapeutic applications.

| Compound | Modification | Intended Use |

|---|---|---|

| Probe-01 (Active) | Terminal alkyne added to morpholine via a short linker | Target identification via click chemistry and proteomics |

| Probe-02 (Inactive Control) | Altered stereochemistry at 1-amine position of Probe-01 | Control for off-target binding in proteomics experiments |

| Probe-03 (Imaging) | Conjugation to a fluorophore (e.g., BODIPY) | Visualize subcellular localization via fluorescence microscopy |

Q & A

Basic: What experimental techniques are recommended for characterizing 5-Morpholin-4-yl-indan-1-ylamine?

Methodological Answer:

Characterization should combine spectroscopic and crystallographic methods:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopy : Employ -NMR and -NMR to verify functional groups (e.g., morpholine ring protons at δ ~3.5–3.7 ppm). IR spectroscopy can confirm amine stretching vibrations (~3300–3500 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced: How can computational methods like DFT predict the drug-likeness of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian software. Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. For example, a HOMO-LUMO gap <4 eV suggests potential bioactivity .

- Drug-Likeness Screening : Use SwissADME to evaluate Lipinski’s rule compliance. Parameters include logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Evidence from analogous morpholine derivatives shows no Lipinski violations .

- Molecular Dynamics (MD) : Simulate protein-ligand stability (e.g., RMSD <0.5 Å in Gromacs) to prioritize targets .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation : While specific toxicity data for this compound is limited, structurally similar morpholin-4-ylamine derivatives may cause respiratory irritation. Use fume hoods and PPE (gloves, goggles) .

- Ecological Impact : No bioaccumulation or mobility data exists. Assume precautionary measures (e.g., chemical waste neutralization) to avoid environmental release .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- SHELX Refinement : If thermal parameters (B-factors) diverge >5 Å, check for disorder or twinning. Use TWIN/BASF commands in SHELXL to model twinned data .

- Validation Tools : Cross-validate with PLATON (ADDSYM) to detect missed symmetry. R-factor discrepancies >5% warrant re-examination of hydrogen bonding networks .

Advanced: What strategies address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Error Source Analysis :

- Docking Revisions : If binding affinity contradicts MD results (e.g., RMSF >1.5 Å), re-parameterize force fields or validate with isothermal titration calorimetry (ITC) .

Basic: How to design a synthetic route for this compound?

Methodological Answer:

- Core Synthesis : Start with indan-1-one. Introduce the amine via reductive amination (NaBH/AcOH) .

- Morpholine Coupling : Use nucleophilic substitution (e.g., morpholine with bromo-indan intermediate). Monitor reaction progress via TLC (silica gel, EtOAc/hexane) .

- Purification : Column chromatography (silica, gradient elution) isolates the product. Confirm purity (>95%) via HPLC (C18 column, MeOH/HO) .

Advanced: How to analyze charge-transfer interactions in this compound derivatives?

Methodological Answer:

- Natural Bond Orbital (NBO) Analysis : Use Gaussian NBO module to quantify σ→σ* or π→π* transitions. Charge transfer >0.5 e indicates stabilization (e.g., in sulfonyl-indoline analogs) .

- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) via DFT. Values >4.6×10 esu (as seen in morpholine sulfonyl derivatives) suggest NLO potential .

Basic: What analytical criteria validate the purity of this compound?

Methodological Answer:

- Chromatography : HPLC retention time consistency (±0.1 min) under isocratic conditions.

- Elemental Analysis : Match C/H/N/O percentages to theoretical values (deviation <0.3%).

- Melting Point : Sharp range (≤2°C) confirms crystallinity and absence of polymorphs .

Advanced: How to optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- Reaction Kinetics : Use in-situ FTIR or NMR to monitor intermediate formation. Adjust stoichiometry (e.g., 1.2 eq morpholine) if amine coupling stalls .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Yields >80% are achievable with 10% Pd/C under 50 psi H .

Advanced: How to design a high-throughput screening protocol for derivatives?

Methodological Answer:

- Automated Synthesis : Use microplate reactors for parallel synthesis (e.g., 96-well plates).

- Virtual Screening : Pre-filter derivatives via molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase isoforms) .

- Data Management : Employ LIMS (Laboratory Information Management Systems) to track structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.